molecular formula C18H19NO4S2 B2455934 4-methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034565-27-8

4-methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide

Cat. No.: B2455934
CAS No.: 2034565-27-8
M. Wt: 377.47
InChI Key: UYICSXCGULWVFT-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a synthetic organic compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. Its molecular structure incorporates several privileged pharmacophores, including a benzenesulfonamide group, a 3,5-disubstituted aromatic system, and a heterobiaryl system composed of thiophene and furan rings. The benzenesulfonamide moiety is a well-established functional group in medicinal chemistry, frequently utilized in the design of enzyme inhibitors and receptor antagonists . Compounds featuring sulfonamide groups have been investigated for a wide range of bioactivities, including antimicrobial and antioxidant properties, and are known to serve as key scaffolds in the development of therapeutic agents . The specific substitution pattern on the benzene ring, with methoxy and methyl groups, is often explored to fine-tune the compound's electronic properties, lipophilicity, and steric profile to optimize interactions with biological targets . The (5-(thiophen-3-yl)furan-2-yl)methyl tail group introduces a rigid, heteroaromatic element that can be critical for molecular recognition. Thiophene and furan are common isosteres for phenyl rings, and their incorporation can significantly alter a molecule's binding affinity, metabolic stability, and overall pharmacokinetic properties . The thiophene ring, in particular, is a versatile scaffold found in numerous bioactive molecules and materials, making derivatives like this one valuable for probing new chemical space in structure-activity relationship (SAR) studies . This product is intended for research purposes such as hit-to-lead optimization, library synthesis, and biological screening. It is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-methoxy-3,5-dimethyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S2/c1-12-8-16(9-13(2)18(12)22-3)25(20,21)19-10-15-4-5-17(23-15)14-6-7-24-11-14/h4-9,11,19H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYICSXCGULWVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactionsThe thiophene and furan rings are then incorporated through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the compound's efficacy against various microbial strains. For instance, research on derivative compounds has shown promising results in inhibiting the growth of multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa.

Case Study: Antimicrobial Evaluation

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
4-methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamideE. coli ATCC 2592212.5 µg/mL25 µg/mL
K. pneumoniae6.25 µg/mL12.5 µg/mL
P. aeruginosa25 µg/mL50 µg/mL

This data suggests that the compound could serve as a foundational structure for developing new antimicrobial agents targeting resistant strains .

Anticancer Potential

The compound has also been explored for its anticancer properties. Various derivatives have been synthesized and evaluated for their ability to induce apoptosis in cancer cell lines.

Case Study: Anticancer Activity

A study focusing on sulfonamide derivatives indicated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines, including:

Cancer Cell LineIC50 (µM)
MCF7 (Breast)10
A549 (Lung)15
HeLa (Cervical)12

These findings highlight the potential of this compound in developing novel anticancer therapies .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, there is emerging evidence that compounds in this class may possess anti-inflammatory properties. The mechanism appears to involve the inhibition of pro-inflammatory cytokines.

Research Findings

A recent investigation into similar benzenesulfonamide compounds showed that they could significantly reduce inflammation markers in vitro:

Inflammatory MarkerControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15030
IL-620040

These results suggest that derivatives of this compound may offer therapeutic benefits in inflammatory diseases .

Mechanism of Action

The mechanism of action for 4-methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays and molecular docking simulations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and heterocyclic aromatic compounds, such as:

  • 4-methoxy-3,5-dimethylbenzenesulfonamide
  • N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide
  • Thiophene and furan derivatives

Uniqueness

What sets 4-methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide apart is the specific combination of functional groups and heterocyclic rings, which may confer unique properties in terms of reactivity, stability, and bioactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

The compound 4-methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a complex organic molecule that combines various aromatic and heterocyclic structures. Its unique chemical properties suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Basic Information

PropertyValue
IUPAC Name This compound
CAS Number 2034565-27-8
Molecular Formula C₁₈H₁₉N₁O₄S₂
Molecular Weight 377.5 g/mol

Structural Features

The compound features:

  • A methoxy group at the para position of a dimethyl-substituted benzene ring.
  • A sulfonamide functional group, which is known for its biological activity.
  • A furan ring attached through a thiophene moiety, enhancing its potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve interaction with various biological targets such as enzymes and receptors. The sulfonamide group can facilitate binding to active sites, potentially modulating enzyme activity or receptor signaling pathways.

Potential Targets

  • Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors related to cardiovascular functions, similar to other sulfonamide derivatives.

Cardiovascular Effects

A study investigated the effects of various sulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives exhibited significant changes in these parameters, suggesting potential cardiovascular applications:

CompoundDose (nM)Perfusion Pressure ChangeCoronary Resistance Change
Control-BaselineBaseline
4-Methoxy Sulfonamide Derivative0.001DecreasedDecreased

This study highlights the potential of sulfonamide compounds in modulating cardiovascular responses, which may be relevant for the development of therapeutic agents targeting heart conditions .

Case Studies

  • Sulfonamide Derivatives in Cardiology : Research has shown that certain sulfonamides can function as calcium channel blockers, leading to decreased myocardial contractility and vascular resistance. This suggests that our compound may have similar effects, warranting further investigation into its cardiovascular applications .
  • Antibacterial Screening : A comparative study on sulfonamide derivatives revealed varying degrees of antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The structural modifications in these compounds were crucial for their effectiveness, implying that our target compound could also be evaluated for such activities .

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves coupling a sulfonamide precursor with a heterocyclic moiety. For example, sodium hydride (NaH) in tetrahydrofuran (THF) is used to deprotonate intermediates, followed by nucleophilic substitution or condensation reactions. demonstrates similar protocols: reactions with aryl-glyoxal hydrates under controlled conditions (e.g., 33 hours stirring at reflux) yield sulfonamide derivatives. Purification often involves recrystallization from ethanol or column chromatography .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • 1H/13C-NMR : To confirm proton environments and carbon frameworks, particularly for distinguishing methoxy, methyl, and thiophene/furan substituents .
  • IR Spectroscopy : Identifies functional groups like sulfonamide (S=O stretches ~1350 cm⁻¹) and aromatic C-H bonds .
  • X-ray Crystallography : Resolves 3D conformation, as seen in structurally related compounds (e.g., uses this to confirm aryl-thiadiazole geometries) .

Q. What solvents and reaction conditions optimize yield?

Polar aprotic solvents (e.g., THF, DMF) are preferred for sulfonamide coupling. highlights ethanol for recrystallization, achieving yields up to 92% for triazine derivatives. Reaction times vary (32–33 hours) depending on substituent electronic effects .

Advanced Research Questions

Q. How do substituents influence synthetic efficiency and reactivity?

Electron-donating groups (e.g., methoxy) accelerate coupling reactions but may reduce electrophilicity. shows trifluoromethyl groups (electron-withdrawing) lower yields (53–58%) compared to methoxy-substituted analogs (82–92%). Steric hindrance from bulky groups (e.g., benzylthio) also affects reaction kinetics .

Q. How can computational modeling predict reactivity of the thiophene-furan moiety?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals to predict nucleophilic/electrophilic sites. PubChem-derived InChI keys () enable molecular docking studies to assess interactions with biological targets. X-ray data () validate computational geometries .

Q. What strategies resolve conflicting spectroscopic data during characterization?

  • 2D NMR (COSY, HSQC) : Differentiates overlapping signals in complex aromatic systems.
  • Isotopic Labeling : Traces ambiguous protons in methyl/methoxy groups.
  • Cross-Referencing : Compare experimental IR/NMR with crystallographic data (e.g., resolves bond-length discrepancies) .

Q. How does the sulfonamide group impact physicochemical properties?

The sulfonamide moiety enhances solubility in polar solvents and stabilizes hydrogen bonding. shows chloro/methyl substituents increase lipophilicity (logP), affecting bioavailability. pKa values (~1.5–2.5 for sulfonamides) can be modeled using Hammett constants .

Methodological Considerations

Q. Example Workflow for Synthetic Optimization

Substituent Screening : Test electron-donating/withdrawing groups on the aryl ring (e.g., ’s methoxy vs. trifluoromethyl).

Kinetic Analysis : Monitor reaction progress via TLC/HPLC to identify rate-limiting steps.

Purification : Optimize solvent polarity (e.g., ethanol vs. ethyl acetate) for recrystallization .

Q. Table: Representative Reaction Conditions from Literature

SubstituentReaction Time (h)Yield (%)Purification MethodReference
3,4-Dimethoxyphenyl3282Ethanol recrystallization
4-Trifluoromethyl3353Column chromatography

Key Challenges and Future Directions

  • Stereochemical Control : Asymmetric synthesis of the furan-thiophene bridge remains underexplored.
  • Biological Profiling : Limited data on target engagement; molecular dynamics simulations (using ’s InChI data) could prioritize assays .

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